molecular formula C23H21N3O3 B243404 2-(2,3-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide

2-(2,3-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide

Numéro de catalogue B243404
Poids moléculaire: 387.4 g/mol
Clé InChI: QGASDWHGFYPMAI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2,3-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide, also known as ODZ10117, is a small molecule compound that has been synthesized and studied for its potential use in scientific research. This compound belongs to the class of benzylacetamide derivatives and has shown promising results in various studies related to neuroscience, cancer, and inflammation.

Mécanisme D'action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide involves the inhibition of amyloid-beta peptide aggregation through the disruption of beta-sheet formation. 2-(2,3-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide binds to the hydrophobic pockets of amyloid-beta peptides, preventing the formation of toxic oligomers and fibrils.
Biochemical and Physiological Effects:
2-(2,3-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide has been shown to have several biochemical and physiological effects. In addition to its ability to inhibit amyloid-beta peptide aggregation, 2-(2,3-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. 2-(2,3-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of 2-(2,3-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide is its ability to inhibit amyloid-beta peptide aggregation, which makes it a promising therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease. However, one of the limitations of 2-(2,3-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide is its low solubility in water, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for the study of 2-(2,3-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide. One area of interest is the development of more soluble analogs of 2-(2,3-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide that can be administered in vivo. Another area of interest is the study of 2-(2,3-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide in animal models of neurodegenerative diseases to determine its efficacy as a therapeutic agent. Additionally, the potential use of 2-(2,3-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide in the treatment of other diseases such as cancer and inflammation should be explored.

Méthodes De Synthèse

The synthesis of 2-(2,3-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide involves a multistep process that includes the reaction of 2,3-dimethylphenol with 2-chloroacetyl chloride to form 2,3-dimethylphenyl-2-chloroacetate. This intermediate is then reacted with 4-(2-aminopyridin-4-yl)oxazole to form the final product 2-(2,3-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide.

Applications De Recherche Scientifique

2-(2,3-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide has been studied for its potential use in various scientific research applications. One of the major areas of interest is neuroscience, where 2-(2,3-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide has shown potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease. 2-(2,3-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to play a critical role in the pathogenesis of Alzheimer's disease.

Propriétés

Formule moléculaire

C23H21N3O3

Poids moléculaire

387.4 g/mol

Nom IUPAC

2-(2,3-dimethylphenoxy)-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]acetamide

InChI

InChI=1S/C23H21N3O3/c1-15-5-3-6-19(16(15)2)28-14-21(27)25-13-17-8-10-18(11-9-17)23-26-22-20(29-23)7-4-12-24-22/h3-12H,13-14H2,1-2H3,(H,25,27)

Clé InChI

QGASDWHGFYPMAI-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)OCC(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)C

SMILES canonique

CC1=C(C(=CC=C1)OCC(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.